

# In-Depth Technical Guide to the Physicochemical Properties and Molecular Weight of DMH4

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## Compound of Interest

Compound Name: 4-[2-[4-(3-Phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of DMH4, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). All quantitative data is summarized for clarity, and where available, detailed experimental methodologies are described. This document also includes visualizations of the VEGFR-2 signaling pathway inhibited by DMH4 and a typical experimental workflow for its characterization.

## Core Physicochemical Properties and Molecular Weight of DMH4

DMH4, with the chemical name 6-[4-[2-(4-Morpholinyl)ethoxy]phenyl]-3-phenylpyrazolo[1,5-a]pyrimidine, is a small molecule inhibitor belonging to the pyrazolopyrimidine class of compounds. Its fundamental properties are crucial for its application in research and drug development.

## Quantitative Data Summary

The following table summarizes the key physicochemical properties of DMH4. It is important to note that while some of these properties have been experimentally determined and reported in commercial datasheets, others, such as pKa and relative density, are currently based on predictive models.

Property	Value	Citation(s)
Molecular Weight	400.47 g/mol	[1][2]
Molecular Formula	C <sub>24</sub> H <sub>24</sub> N <sub>4</sub> O <sub>2</sub>	[1][2]
CAS Number	515880-75-8	[1][2]
Physical Form	Powder	[2]
Color	Off-white to brown	[2][3]
Solubility	9 mg/mL (22.47 mM) in DMSO (sonication recommended)	[1]
pKa (Predicted)	6.28 ± 0.10	[3]
Relative Density (Predicted)	1.25 g/cm <sup>3</sup>	[1]
Storage Temperature	2-8°C	[2][3]

Note: Experimental values for melting point and boiling point are not readily available in the public domain. General protocols for their determination are provided in the "Experimental Protocols" section.

## Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of small molecule inhibitors like DMH4.

### Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

- **Sample Preparation:** A small amount of the finely powdered, dry DMH4 sample is packed into a thin-walled capillary tube, which is sealed at one end.
- **Apparatus:** A calibrated melting point apparatus with a heating block and a means for observing the sample is used.
- **Procedure:**
  - The capillary tube containing the sample is placed in the heating block.
  - The temperature is raised at a rapid rate to approximately 15-20°C below the expected melting point.
  - The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.
  - The temperature at which the first drop of liquid appears is recorded as the start of the melting range.
  - The temperature at which the entire solid phase has transformed into a liquid is recorded as the end of the melting range.
- **Reporting:** The melting point is reported as a range of temperatures. A narrow melting range (e.g., 0.5-2°C) is indicative of a high degree of purity.

## Determination of Solubility

Solubility is a crucial parameter that influences the bioavailability and formulation of a drug candidate.

Methodology: Shake-Flask Method

- **Preparation:** An excess amount of solid DMH4 is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, DMSO) in a sealed container.
- **Equilibration:** The mixture is agitated (e.g., using an orbital shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

- **Phase Separation:** The undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., a 0.22  $\mu\text{m}$  PVDF filter).
- **Quantification:** The concentration of DMH4 in the clear, saturated filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Reporting:** Solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (e.g., mM).

## Determination of pKa (Acid Dissociation Constant)

The pKa value provides insight into the ionization state of a molecule at different pH values, which affects its solubility, permeability, and target binding.

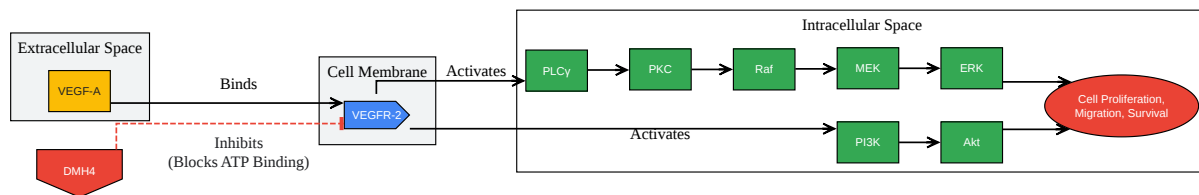
Methodology: Potentiometric Titration

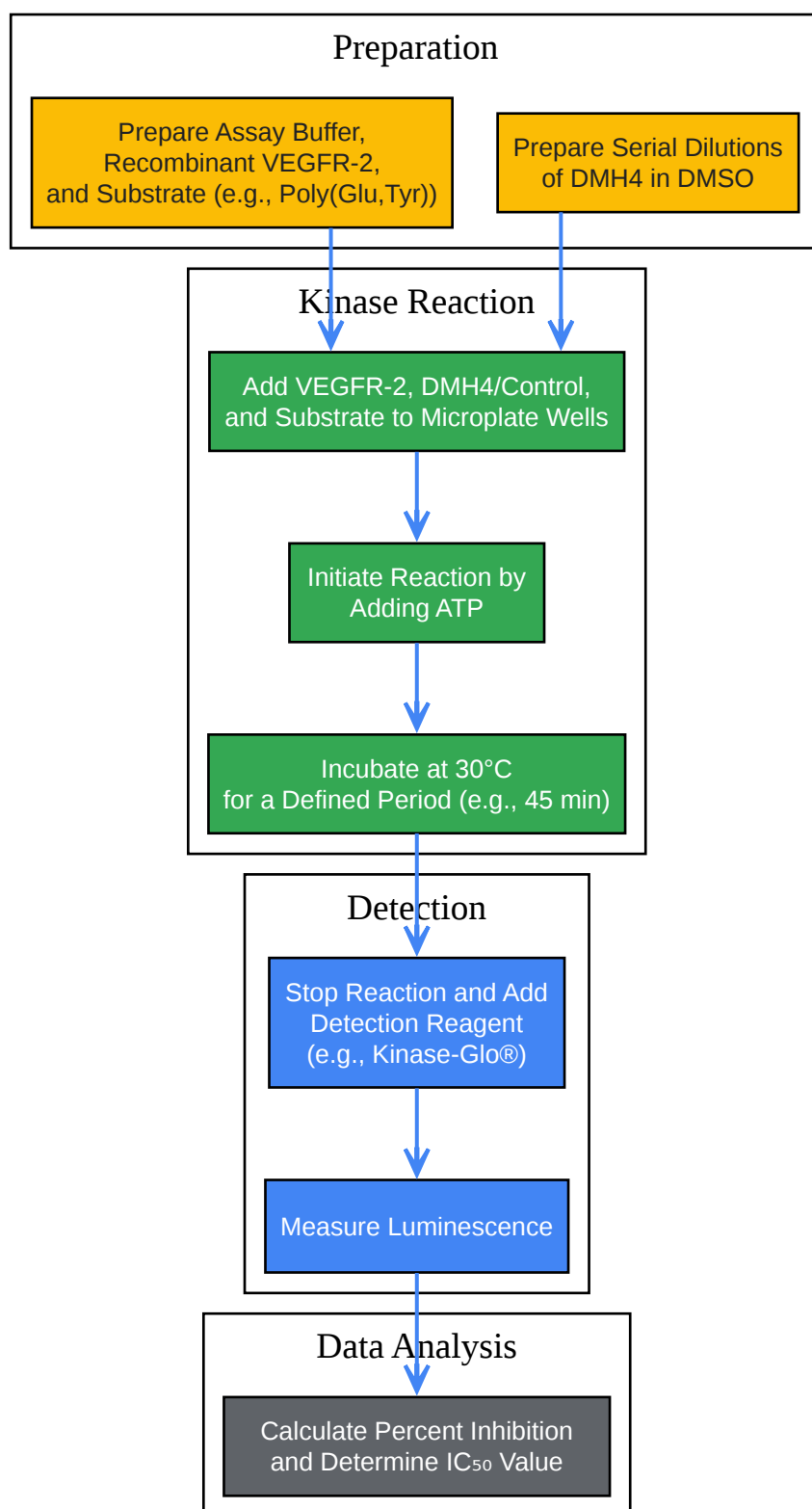
- **Sample Preparation:** A precise amount of DMH4 is dissolved in a suitable solvent, which may be an aqueous solution or a co-solvent system if the compound has low aqueous solubility.
- **Titration:** The solution is titrated with a standardized solution of a strong acid or a strong base.
- **pH Measurement:** The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter and electrode.
- **Data Analysis:** A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the curve. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.

## Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the biological context and a typical experimental workflow for DMH4.

## DMH4 Inhibition of the VEGFR-2 Signaling Pathway





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